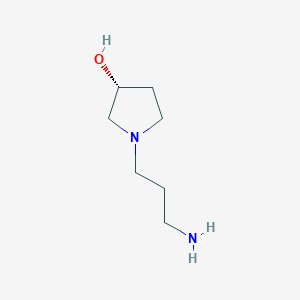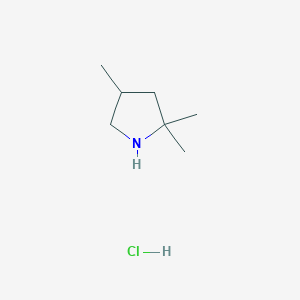![molecular formula C16H25Cl2NO B1395408 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220016-71-6](/img/structure/B1395408.png)
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Übersicht
Beschreibung
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride, or 3SB-4CPMHCl, is a synthetic organic compound commonly used in scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of 97-99°C. It has a wide range of applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound is an important tool in the development of new drugs and treatments, and has been studied extensively in the past few decades.
Wirkmechanismus
The mechanism of action of 3SB-4CPMHCl is not fully understood. However, it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
3SB-4CPMHCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which can lead to increased alertness and improved cognitive function. In addition, it has been shown to increase heart rate and blood pressure, and to reduce the levels of certain hormones such as cortisol and adrenaline. Furthermore, it has been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3SB-4CPMHCl in laboratory experiments is its relatively low toxicity. It is also relatively inexpensive and easy to obtain. However, it is important to note that its effects on the body are not fully understood and it should be used with caution. In addition, it can be difficult to obtain in large quantities and it may not be suitable for certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3SB-4CPMHCl. For example, further studies could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on the body. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases. Finally, further studies could be conducted to develop more efficient methods for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
3SB-4CPMHCl has been used extensively in scientific research. It is a useful tool for studying the biochemical and physiological effects of compounds on the human body. It has been used to study the effects of various drugs on the cardiovascular system, the nervous system, and the endocrine system. In addition, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs. Furthermore, it has been used to study the mechanism of action of various drugs and the effects of drug-drug interactions.
Eigenschaften
IUPAC Name |
3-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-9-14(17)6-7-16(15)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVQVWOQKSPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395338.png)


![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1395343.png)



